Sodium trimetaphosphate

Descripción

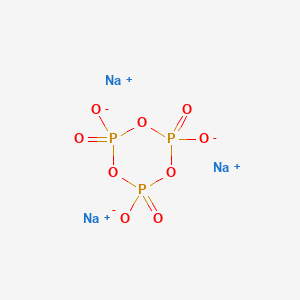

Structure

2D Structure

Propiedades

Key on ui mechanism of action |

Condensed phosphates (CP) used as food additives depressed the growth of 7 strains of Streptococcus mutans (serotype a-g) as assessed by disk diffusion methods. Minimal inhibitory concn (MIC) of condensed phosphates on Streptococcus mutans appeared to be related to their chelating capacity. The antibacterial action of condensed phosphates seemed largely bacteriostatic. Condensed phosphates depressed lactate production from glucose and sucrose by the cells of strain Kl-R. Condensed phosphates depressed insoluble glucan production from sucrose by the cells of Kl-R. The inhibition of sugar metabolism may be due to the interference of sugar transport into Streptococcus mutans induced by the chelation effects of condensed phosphates. Hamsters were inoculated orally with strain Kl-R and reared on the high-sucrose diet No 2000 supplemented with 2% (wt/wt) condensed phosphates for 60 days. Dietary supplements of condensed phosphates were associated with reduced caries activity and plaque formation. |

|---|---|

Número CAS |

7785-84-4 |

Fórmula molecular |

H3NaO9P3 |

Peso molecular |

262.93 g/mol |

Nombre IUPAC |

trisodium;2,4,6-trioxido-1,3,5,2λ5,4λ5,6λ5-trioxatriphosphinane 2,4,6-trioxide |

InChI |

InChI=1S/Na.H3O9P3/c;1-10(2)7-11(3,4)9-12(5,6)8-10/h;(H,1,2)(H,3,4)(H,5,6) |

Clave InChI |

DTDZJFRNMABDAF-UHFFFAOYSA-N |

SMILES |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |

SMILES isomérico |

[O-]P1(=O)OP(=O)(OP(=O)(O1)[O-])[O-].[Na+].[Na+].[Na+] |

SMILES canónico |

OP1(=O)OP(=O)(OP(=O)(O1)O)O.[Na] |

Otros números CAS |

7785-84-4 |

Descripción física |

Dry Powder; NKRA; Liquid; Other Solid Hexahydrate: Efflorescent solid; [Merck Index] White odorless powder; [MSDSonline] |

Números CAS relacionados |

13566-25-1 (Parent) |

Vida útil |

LOSES WATER ON STORAGE @ 20 °C /HEXAHYDRATE/ |

Sinónimos |

calcium trimetaphosphate magnesium trimetaphosphate sodium trimetaphosphate trimetaphosphoric acid trimetaphosphoric acid, 99Tc-labeled cpd trimetaphosphoric acid, calcium (2:3) salt, hexahydrate trimetaphosphoric acid, magnesium (2:3) salt trimetaphosphoric acid, magnesium (2:3) salt, dodecahydrate trimetaphosphoric acid, ruthenium (+3) salt trimetaphosphoric acid, tripotassium salt trimetaphosphoric acid, trisodium salt |

Origen del producto |

United States |

Synthetic Methodologies for Sodium Trimetaphosphate

Industrial and Laboratory Synthesis Routes

The production of sodium trimetaphosphate is predominantly achieved through thermal condensation methods. These processes involve the dehydration and cyclization of linear sodium phosphate (B84403) precursors at elevated temperatures.

Thermal Condensation of Sodium Metaphosphate Precursors

A well-established industrial method for synthesizing this compound involves the high-temperature treatment of sodium dihydrogen phosphate (NaH₂PO₄). wikipedia.orgguidechem.com This process typically requires heating the precursor to temperatures around 550 °C. wikipedia.org The reaction proceeds through the elimination of water molecules, leading to the formation of the cyclic trimetaphosphate structure. guidechem.com

The general reaction can be represented as: 3NaH₂PO₄ → Na₃P₃O₉ + 3H₂O wikipedia.org

Initially, heating monosodium orthophosphate leads to the formation of disodium (B8443419) pyrophosphate (Na₂H₂P₂O₇), which upon further heating, condenses to form a mixture that can include Maddrell's salt and this compound. To obtain a purer form of this compound, the temperature must be carefully controlled. google.com The conversion of the intermediate, Maddrell's salt, to the desired water-soluble this compound occurs within a narrow temperature range, typically between 505 °C and 607 °C. google.com Exceeding the melting point, which is around 620 °C, can lead to the formation of linear, high-condensed phosphates. google.com

Another approach involves the controlled cooling of molten sodium hexametaphosphate (Graham's salt). google.com However, this method requires a very slow cooling rate to allow for the formation of crystalline anhydrous this compound within its narrow stability temperature range. google.com

One-Step Thermal Synthesis from Inorganic Salts and Acids

A more direct route to this compound involves the one-step thermal reaction of inorganic salts, such as sodium chloride (NaCl), with orthophosphoric acid (H₃PO₄). acs.orgresearchgate.net This method has been investigated as a potentially more economical pathway. google.com High-quality this compound, with a purity of up to 99%, has been successfully synthesized by heating a mixture of sodium chloride and 85 wt % orthophosphoric acid at 600 °C. acs.orgresearchgate.net A significant advantage of this process is that the only byproduct is hydrochloric acid (HCl), which can be easily recovered through condensation. acs.orgresearchgate.net

The purity and selectivity of this compound in these synthesis routes are highly dependent on several reaction parameters.

Temperature: Temperature is a critical factor. In the thermal condensation of sodium dihydrogen phosphate, a temperature of approximately 570°C has been shown to produce a high-purity product (99.7%). guidechem.com In the one-step synthesis from sodium chloride and orthophosphoric acid, the formation of the trimetaphosphate anion increases with temperature, reaching up to 99% at 600 °C. acs.org Below this temperature, the conversion may be incomplete, while exceeding it can lead to undesired byproducts. google.com For instance, in a process involving a mixture of sodium dihydrogenphosphate and disodium hydrogenphosphate, a temperature range of 500-550 °C is optimal. atamanchemicals.com

Reactant Particle Size: The particle size of the reactants, particularly sodium chloride in the one-step synthesis, significantly influences the reaction. Using a fine powder of sodium chloride (e.g., 78 μm volume-mean diameter) leads to a nearly complete elimination of chloride (99%) and results in a high-purity this compound product. acs.org The effect of particle size is more pronounced at higher temperatures. acs.org

Na/P Molar Ratio: The molar ratio of sodium to phosphorus in the starting materials is crucial for obtaining the desired product. In processes starting from phosphoric acid and a sodium salt, maintaining a specific Na/P ratio is essential. For the synthesis of crystalline, water-soluble this compound from sodium chloride and orthophosphoric acid, the Na/P ratio should be between approximately 0.95 and 1.4. google.com

Additives: The addition of certain compounds can influence the reaction. For example, a process has been developed that involves heating sodium dihydrogenphosphate with at least 0.5% by weight of a salt derived from an inorganic acid and ammonia, such as ammonium (B1175870) nitrate, at temperatures between 300 °C and the melting point of the reaction mixture. google.com This addition is claimed to facilitate the formation of pure this compound. google.com

Interactive Data Table: Influence of Reaction Parameters on STMP Synthesis

| Synthesis Route | Key Parameter | Optimal Value/Range | Effect on Purity/Selectivity | Reference |

| Thermal Condensation of NaH₂PO₄ | Temperature | ~570 °C | High purity (99.7%) | guidechem.com |

| One-Step (NaCl + H₃PO₄) | Temperature | 600 °C | 99% selectivity for P₃O₉³⁻ | acs.org |

| One-Step (NaCl + H₃PO₄) | NaCl Particle Size | 78 μm | 99% chloride elimination | acs.org |

| One-Step (NaCl + H₃PO₄) | Na/P Molar Ratio | 0.95 - 1.4 | Formation of crystalline STMP | google.com |

| Thermal Condensation with Additive | Additive (e.g., NH₄NO₃) | ≥0.5 wt% | Facilitates pure STMP formation | google.com |

Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing interest in developing more environmentally friendly methods for chemical synthesis. In the context of this compound, green chemistry principles are being applied to reduce waste and utilize renewable resources.

One notable example is the use of this compound itself as a phosphorylation reagent in aqueous media, which is considered a green synthesis method. tandfonline.com This approach is inspired by prebiotic chemistry studies and offers a one-step reaction for the N-phosphorylation of amino acids with efficient purification. rsc.orgsci-hub.st A key advantage of this process is that the inorganic polyphosphate by-products can be recycled to regenerate the this compound reagent, minimizing waste. tandfonline.comrsc.org This method avoids the use of organic reagents and employs water as the solvent, making it an environmentally benign process. tandfonline.comsci-hub.st

While not a direct synthesis of STMP, the use of STMP in green reactions highlights its role in sustainable chemistry. researchgate.netciac.jl.cn Further research is focused on making the primary production of STMP more sustainable. For instance, the one-step synthesis from sodium chloride and orthophosphoric acid is considered a step towards a more environmentally friendly process in inorganic synthesis, as it produces a readily recoverable byproduct. researchgate.net The pursuit of solvent-free mechanochemical processes using condensed phosphates also represents a move towards more sustainable production of phosphorus compounds. acs.org

Reaction Mechanisms and Chemical Behavior of Sodium Trimetaphosphate

Phosphorylation and Polymerization Reactions Mediated by Sodium Trimetaphosphate

Reaction with Amino Acids and Peptides

This compound is widely recognized for its ability to activate amino acids, facilitating the formation of peptide bonds under mild aqueous conditions. researchgate.netnih.gov This activation process involves a series of phosphorylation events and the formation of highly reactive intermediates.

The initial step in the activation of amino acids by this compound typically involves the nucleophilic attack of the deprotonated α-amino group on one of the phosphorus atoms of the trimetaphosphate ring. nih.govmdpi.comnih.gov This ring-opening reaction results in the formation of an N-phosphoryl amino acid, also described as an N-triphosphoramidate. nih.govnih.gov This process, known as N-phosphorylation, is crucial for activating the amino acid for subsequent reactions. nih.gov

Studies have demonstrated the successful synthesis of various N-phosphono-amino acids (NPAA) by reacting amino acids with STMP in aqueous solutions under controlled pH conditions. rsc.orgrsc.orgtandfonline.com The yields of these reactions can be quite high, often ranging from 60% to 91%, depending on the specific amino acid and reaction conditions. rsc.orgrsc.org This pathway is considered a key process in prebiotic peptide synthesis. researchgate.netrsc.org

| Amino Acid | Reaction pH | Reaction Temperature (°C) | Isolated Yield (%) |

|---|---|---|---|

| Glycine (B1666218) | 10.0 | 35-45 | 85 |

| Alanine (B10760859) | 10.0 | 35-45 | 88 |

| Valine | 10.0 | 35-45 | 91 |

| Leucine | 10.0 | 35-45 | 86 |

| Serine | 9.5 | 35-45 | 75 |

| Phenylalanine | 10.0 | 35-45 | 82 |

While N-phosphorylation is the predominant initial pathway in alkaline conditions, O-phosphorylation can also occur, particularly involving amino acids with hydroxyl side chains, such as serine and threonine. researchgate.net In some reaction mechanisms, a migration of the phosphate (B84403) group from the nitrogen to the carboxyl oxygen can occur within an intermediate. mdpi.com This is distinct from modern biological protein synthesis, which primarily involves the O-phosphorylation of the C-terminus of amino acids, a process activated by adenosine (B11128) triphosphate (ATP) and enzymes. mdpi.comnih.gov The reaction of STMP with protein residues can lead to the phosphorylation of both lysine (B10760008) (via the ε-amino group, an N-phosphorylation) and serine (via the hydroxyl group, an O-phosphorylation). researchgate.net

Following the initial N-phosphorylation, the activated amino acid can undergo intramolecular cyclization. The carboxylate group of the N-phosphoryl amino acid attacks a phosphorus atom in the attached phosphate chain, leading to the displacement of pyrophosphate and the formation of a five-membered cyclic intermediate. nih.govmdpi.com This highly reactive species is known as a cyclic acylphosphoramidate (CAPA). nih.govresearchgate.net The formation of this five-membered cyclic anhydride (B1165640) is considered a key step for the subsequent production of dipeptides. jst.go.jp The stability of the CAPA intermediate can influence the efficiency of peptide formation; for instance, the CAPA of histidine is more stable than that of serine, making histidine more easily activated by STMP. researchgate.net

Alternatively, a phosphoryl-carboxyl mixed anhydride can form. mdpi.comnih.gov This can occur through the attack of a phosphate group on the carbonyl carbon of the amino acid, a pathway that becomes more significant at lower pH values when the amino group is protonated and less nucleophilic. nih.gov Additionally, STMP can activate other carboxylic acids, such as decanoic acid, to form a mixed anhydride, which can then react with an amino acid. nih.gov

The formation of a peptide bond is the second major step in the STMP-mediated process. A free, deprotonated amino group from a second amino acid molecule acts as a nucleophile, attacking the activated carbonyl carbon of the intermediate (either the cyclic acylphosphoramidate or the phosphoryl-carboxyl mixed anhydride). nih.govmdpi.com This attack leads to the opening of the ring or the displacement of the phosphate group, resulting in the formation of a dipeptide and the regeneration of a phosphate species. nih.gov

This two-step mechanism—activation followed by condensation—can proceed sequentially, allowing for the elongation of the peptide chain. nih.govmdpi.com Dipeptides can be further activated by STMP to react with another amino acid monomer, forming tripeptides, and this process can continue to generate longer oligopeptides. nih.govmdpi.com The efficiency of peptide formation and elongation is influenced by factors such as pH, temperature, and the presence of drying-wetting cycles, with STMP significantly broadening the range of conditions under which peptide synthesis can occur. researchgate.netnih.govnih.gov

Reactions with Nucleosides for Triphosphate Formation

This compound is also a key reagent for the phosphorylation of nucleosides to produce nucleoside triphosphates (NTPs), the essential building blocks for DNA and RNA. wikipedia.org Historically, direct triphosphorylation of nucleosides using trimetaphosphate (TriMP) was challenging and resulted in poor yields. nih.govresearchgate.net However, modern synthetic methods have overcome these limitations.

A successful strategy involves the in-situ activation of trimetaphosphate. For example, the tetrabutylammonium (B224687) salt of TriMP can be reacted with an activating agent like mesitylenesulfonyl chloride in the presence of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) in a pyridine (B92270) solvent. nih.gov This generates a highly reactive intermediate. The subsequent addition of a suitably protected nucleoside allows for efficient phosphorylation at the 5'-hydroxyl group. nih.gov A final quenching and deprotection step yields the desired nucleoside triphosphate in good yields. nih.gov

This reaction is also of significant interest in prebiotic chemistry, as it provides a plausible pathway for the formation of NTPs from simpler precursors under mild, prebiotically-relevant conditions. chemrxiv.org Studies have shown that cyclic trimetaphosphate (cTmp) can react with nucleosides in aqueous solutions containing magnesium ions to form NTPs, which are then capable of sustaining RNA synthesis by polymerases. chemrxiv.orgnih.gov

| Component | Function | Example |

|---|---|---|

| Phosphorylating Agent | Source of the triphosphate group | Tetrabutylammonium salt of Trimetaphosphate (TriMP) |

| Activating Agent | Reacts with TriMP to form a more electrophilic intermediate | Mesitylenesulfonyl chloride |

| Base/Catalyst | Activates nucleophiles and facilitates reaction | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Nucleoside | Substrate to be phosphorylated (with protecting groups on 2',3'-OH) | Protected Adenosine, Guanosine, etc. |

| Solvent | Reaction medium | Pyridine |

Advanced Applications of Sodium Trimetaphosphate in Materials Science

Biopolymer Modification for Enhanced Functional Properties

The modification of biopolymers with STMP is a key strategy for tailoring their properties for specific industrial and environmental applications. This chemical modification introduces intra- and inter-molecular bonds that stabilize the polymer matrix, resulting in materials with improved resistance to heat, shear, and enzymatic degradation.

Starch Modification (e.g., Corn, Potato, Sweet Potato, Tigernut, Arenga Pinnata Starches)

Crosslinking with STMP is a widely adopted method to overcome the inherent limitations of native starches, such as poor thermal stability and high retrogradation tendency. This modification is applicable to a diverse range of starches, enhancing their functionality for various uses.

Research on various starches has demonstrated these improvements:

Tigernut Starch: Crosslinking with STMP significantly enhances its thermal stability and increases the pasting temperature. scielo.brresearchgate.net The breakdown viscosity of cross-linked tigernut starch is lower than its native form, indicating improved stability of the paste when subjected to heat and shear. scielo.br

Potato Starch: Modification with STMP/STPP at low concentrations (0.0125–0.05%) has been shown to significantly increase the peak and final viscosity of potato starch pastes. tandfonline.com

Corn Starch: STMP-modified corn starch exhibits better hot paste stability compared to native starch. cabidigitallibrary.org Furthermore, porous corn starch crosslinked with STMP shows an increase in melting enthalpy and melting peak, confirming enhanced thermal stability. nih.gov

Arenga pinnata Starch: The thermal stability of Arenga pinnata starch is notably improved after crosslinking. nih.gov

Table 1: Effect of STMP Crosslinking on Thermal and Pasting Properties of Various Starches

| Starch Type | Observed Improvement | Reference |

|---|---|---|

| Tigernut | Increased pasting temperature and thermal stability; lower breakdown viscosity. | scielo.brscielo.br |

| Potato | Increased peak and final viscosity. | tandfonline.com |

| Corn | Enhanced hot paste stability, increased melting enthalpy and peak. | cabidigitallibrary.orgnih.gov |

| Arenga pinnata | Improved thermal stability. | nih.gov |

A significant drawback of native starch gels is their tendency to undergo syneresis (water separation) during freeze-thaw cycles, a process linked to starch retrogradation or aging. Crosslinking with STMP introduces stable covalent bonds that reinforce the starch structure, effectively entrapping water and preventing its release. This leads to greatly improved freeze-thaw stability. nguyenstarch.com

Tigernut Starch: Cross-linked tigernut starch demonstrates excellent freeze-thaw stability and anti-aging properties. scielo.br The modification results in a lower syneresis value, which indicates a delay in the aging process of the starch gel. researchgate.net

Corn Starch: Corn starch modified with STMP shows significantly better freeze-thaw stability compared to its native counterpart. cabidigitallibrary.org This makes it suitable for use in frozen food applications where textural integrity is crucial. nguyenstarch.com

The crosslinking of starch granules with STMP reinforces their internal structure, which generally restricts the granules' ability to absorb water and swell. This modification also makes the starch more resistant to enzymatic hydrolysis, thereby increasing its resistant starch (RS) content.

Swelling Properties:

Modification of tigernut starch and corn starch with STMP leads to a reduction in both swelling power and solubility. scielo.brscielo.brekb.egsemanticscholar.org For instance, the swelling power of crosslinked porous corn starch was found to be 56.3% lower than that of uncrosslinked porous starch. researchgate.netnih.gov This is attributed to the covalent phosphate (B84403) bonds strengthening the granule integrity and limiting water penetration. scielo.br

Similarly, Arenga pinnata starch that has been phosphorylated exhibits higher swelling power compared to its native form. researchgate.netunnes.ac.id

Resistance to Enzymatic Degradation:

The crosslinking process creates what is known as Type 4 resistant starch (RS4), which is not easily broken down by digestive enzymes.

In sweet potato starch , modification with an STMP/STPP mixture under heat-moisture treatment produced a maximum resistant starch content of 72.45%. academicjournals.org

Phosphorylation of corn starch with STMP has also been shown to increase its resistant starch content. nih.gov

Table 2: Impact of STMP on Swelling and Digestibility of Starches

| Starch Type | Effect on Swelling Power/Solubility | Effect on Resistant Starch (RS) Content | Reference |

|---|---|---|---|

| Tigernut | Decreased | - | scielo.brscielo.br |

| Corn | Decreased | Increased | ekb.egsemanticscholar.orgnih.gov |

| Arenga pinnata | Increased | - | researchgate.netunnes.ac.id |

| Sweet Potato | - | Increased to 72.45% | academicjournals.org |

Cellulose (B213188) and Cellulose Nanofiber Functionalization

Cellulose, an abundant and renewable biopolymer, can be chemically modified with STMP to create functional materials for environmental remediation. The crosslinking process introduces phosphate groups onto the cellulose backbone, which can act as active sites for capturing pollutants.

The functionalization of cellulose and cellulose nanofibers with STMP has been proven effective in creating novel, low-cost biosorbents for the removal of heavy metal ions from wastewater. The introduced phosphate groups provide excellent binding sites for metal cations through chemisorption. nih.gov

A notable study focused on the synthesis of biosorbent beads from bleached almond shell (a source of cellulose) and cellulose nanofibers derived from the same source. nih.govuniovi.esresearchgate.net These materials were crosslinked with STMP and tested for their ability to adsorb copper (Cu(II)) ions.

The STMP-functionalized beads demonstrated high efficiency in removing Cu(II) from aqueous solutions. nih.gov

The maximum adsorption capacity was found to be 141.44 mg/g for the modified cellulose beads and 147.90 mg/g for the modified cellulose nanofiber beads. nih.govresearchgate.net

The adsorbent made from bleached almond shell cellulose also showed excellent reusability, maintaining high efficiency (>83%) after multiple regeneration cycles. nih.gov

Table 3: Adsorption Capacities of STMP-Modified Cellulose Biosorbents for Cu(II) Ions

| Biosorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|

| STMP-modified Bleached Almond Shell Beads (Cellulose) | 141.44 | nih.govresearchgate.net |

| STMP-modified Cellulose Nanofiber Beads | 147.90 | nih.govresearchgate.net |

Chitosan (B1678972) and Methylcellulose (B11928114) Composite Film Development

The application of sodium trimetaphosphate (STMP) as a crosslinking agent in the development of composite films from chitosan and methylcellulose has been a subject of scientific investigation. Crosslinking with STMP has been shown to significantly alter the physicochemical and functional properties of these biodegradable films, making them more suitable for applications such as food packaging. mdpi.comresearchgate.netnih.gov The interaction between STMP and the polymer matrix, consisting of chitosan and methylcellulose, results in a more compact and smoother film structure. mdpi.com

Improvement of Mechanical Properties (Tensile Strength, Elongation at Break)

Research has demonstrated that the incorporation of this compound as a crosslinking agent enhances the mechanical integrity of chitosan/methylcellulose composite films. mdpi.comresearchgate.netnih.gov The tensile strength and the elongation at break, two critical parameters determining the durability and flexibility of the films, are both improved. mdpi.com This enhancement is attributed to the formation of a more robust network structure within the film due to the crosslinking action of STMP. nih.gov For instance, studies have shown that crosslinked films exhibit a higher tensile strength compared to their non-crosslinked counterparts. mdpi.com

Table 1: Effect of STMP Crosslinking on Mechanical Properties of Chitosan/Methylcellulose Films

| Film Composition | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Chitosan/Methylcellulose (Non-crosslinked) | Data not available in provided search results | Data not available in provided search results |

| Chitosan/Methylcellulose (STMP Crosslinked) | Increased | Higher |

Data derived from qualitative statements in the search results. Specific numerical values were not available for a direct comparison in the provided snippets.

Reduction of Solubility and Swelling Ratio

A significant challenge in the application of biopolymer films, particularly in environments with high water content, is their inherent solubility and tendency to swell. mdpi.com The crosslinking of chitosan/methylcellulose films with this compound effectively addresses this limitation. mdpi.comresearchgate.netnih.gov The formation of covalent linkages between the polymer chains restricts the entry of water molecules into the film matrix, thereby reducing both the swelling ratio and solubility. mdpi.com This improved water resistance makes the STMP-crosslinked films more stable and practical for applications such as food packaging. mdpi.com Compared to other reported chitosan- or methylcellulose-based films, the crosslinked films demonstrated lower swelling ratios and solubility. mdpi.com

Table 2: Impact of STMP Crosslinking on Solubility and Swelling of Chitosan/Methylcellulose Films

| Property | Chitosan/Methylcellulose (Non-crosslinked) | Chitosan/Methylcellulose (STMP Crosslinked) |

|---|---|---|

| Swelling Ratio | Higher | Lower |

| Solubility | Higher | Lower |

Data derived from qualitative statements in the search results.

Enhancement of Antimicrobial Activity

Chitosan is well-known for its intrinsic antimicrobial properties. mdpi.comnih.govmdpi.com The crosslinking process with this compound has been found to not only maintain but in some cases enhance the antimicrobial efficacy of chitosan/methylcellulose composite films. mdpi.comresearchgate.netnih.gov Studies have reported that STMP-crosslinked films exhibit significant antibacterial activity, with inhibition rates reaching approximately 99%. mdpi.comresearchgate.netnih.gov This retained and potent antimicrobial activity is a crucial attribute for films intended for food packaging, as it can help in extending the shelf-life of packaged products by inhibiting microbial growth. mdpi.comnih.gov

Protein Modification (e.g., Zein (B1164903), Spirulina Protein)

This compound is also utilized as a modifying agent for various proteins to enhance their functional properties for applications in materials science. scielo.broup.com This modification, often a crosslinking reaction, can lead to significant changes in the rheological behavior, as well as the film-forming and gelling capabilities of the proteins. scielo.broup.com

Alteration of Rheological Properties and Viscosity

The modification of zein, a protein derived from corn, with this compound has been shown to significantly alter its rheological properties. scielo.brplu.mxscielo.brscite.airesearchgate.net Studies have demonstrated that the viscosity of a zein solution increases after modification with STMP. scielo.brscielo.brresearchgate.net This change is attributed to structural alterations in the protein as a result of the crosslinking reaction. scielo.brresearchgate.net The observed shear stress of the modified zein solution was found to be 35.0025 Pa under optimal modification conditions (mass ratio of STMP to zein of 0.03, pH 6.8, reaction time of 2 hours, and reaction temperature of 25 °C). scielo.brplu.mx Compared to natural zein, the viscosity of the STMP-modified zein increased with an increasing shear rate. scielo.brresearchgate.net

Table 3: Rheological Properties of Zein Modified with STMP

| Property | Natural Zein | STMP-Modified Zein (Z-SP) |

|---|---|---|

| Viscosity | Lower | Higher, increases with shear rate |

| Observed Shear Stress (under optimal conditions) | Data not available in provided search results | 35.0025 Pa |

Data sourced from studies on zein modification. scielo.brplu.mxscielo.br

Improvement of Film-Forming and Gelling Capabilities

The modification of proteins like spirulina protein with polyphosphates, including this compound, has been investigated to improve their functional properties, which are closely linked to film-forming and gelling capabilities. oup.comoup.com The introduction of phosphate groups can enhance the solubility, emulsifying capacity, and foaming ability of the protein. oup.comresearchgate.net These improvements in functional properties are indicative of enhanced film-forming and gelling potential. oup.com The covalent modification with polyphosphates can lead to changes in the protein's secondary structure, which in turn affects its ability to form stable films and gels. oup.com For instance, polyphosphate treatment has been shown to enhance the solubility of spirulina protein, a key factor for creating uniform and cohesive films. oup.comresearchgate.net

Enhanced Solubility and Emulsifying Properties

This compound is utilized to modify proteins, such as soy and perilla protein isolates, through a process called phosphorylation. This chemical modification involves the bonding of phosphate groups to the protein structure, specifically through C-O-P bonds. cabidigitallibrary.orgnih.gov The introduction of these phosphate groups increases the electronegativity of the protein. uni.lu This alteration in charge leads to changes in the protein's secondary and tertiary structures, causing the exposure of previously embedded hydrophobic groups. nih.gov

These structural changes result in a significant improvement in the protein's functional properties. uni.lu Phosphorylation enhances protein solubility, thermal stability, and oil holding capacity. nih.gov Consequently, the emulsifying activity and stability of the proteins are markedly improved. cabidigitallibrary.org For instance, the phosphorylation of soy protein isolate (SPI) with STMP has been shown to destroy the crystal structure of the protein molecules, leading to a significant increase in solubility and emulsifying capabilities. scispace.com This makes STMP-modified proteins effective emulsifiers for creating stable oil-in-water emulsions, which are valuable in the development of food-grade emulsion systems. nih.gov

| STMP Addition (g/kg of SPI) | Final Solubility (%) | Increase in Emulsifying Activity | Increase in Emulsifying Stability |

| 100 | 73.5% | 0.51 times | 8 times |

Effect of this compound (STMP) on Soy Protein Isolate (SPI) Properties. Data sourced from a study on phosphorylated SPI, which demonstrated that the addition of STMP significantly improves key functional characteristics. scispace.com

Hydrogel Fabrication

This compound serves as a non-toxic and effective crosslinking agent in the fabrication of hydrogels. nih.govmdpi.com Hydrogels are three-dimensional networks of hydrophilic polymers capable of absorbing large amounts of water. rsc.org STMP facilitates the formation of these networks by creating chemical bonds between polymer chains, a process that can be conducted under alkaline conditions. researchgate.net This crosslinking is crucial for the structural integrity of the hydrogel. rsc.org The concentration of STMP, along with other reagents like the polymer and sodium hydroxide (B78521), influences the kinetics of the crosslinking reaction and the final rheological properties of the hydrogel. researchgate.net Increasing the concentration of STMP generally leads to a stronger gel, although a critical concentration may be reached beyond which the properties no longer change significantly. researchgate.net

Cross-linking in Polyvinylidene Fluoride (B91410) (PVDF)-based Conductive Hydrogels

While literature specifically detailing the use of this compound as a primary crosslinker for Polyvinylidene Fluoride (PVDF) hydrogels is not prominent, its role in other conductive hydrogel systems, such as those based on PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate), provides insight into its function. In these systems, STMP acts as a physical crosslinking additive. nih.gov

Increasing the concentration of STMP in PEDOT:PSS hydrogels leads to sufficient physical crosslinking, which improves the material's conductivity, wettability, and mechanical properties. nih.gov The mechanism involves STMP forming a highly crosslinked and smooth structure within the polymer network, which is key to enhancing both conductivity and mechanical strength. nih.gov This physical crosslinking improves the stiffness and storage modulus of the hydrogel, which is important for matching the mechanical properties of biological tissues in biomedical applications. mdpi.com The ability of STMP to act as an ionic binder and improve the elastic modulus makes it a valuable component in developing conductive hydrogels for applications such as 3D bioprinting and tissue engineering. mdpi.comnih.gov

Role in Biomimetic Hydrogels (e.g., Pullulan-Collagen Systems for Tissue Engineering)

This compound plays a critical role as a crosslinking agent in the fabrication of biomimetic hydrogels designed for tissue engineering applications. rsc.org Biomimetic hydrogels are engineered to mimic the natural extracellular matrix (ECM), providing a supportive scaffold for cell growth and tissue regeneration. nih.govmdpi.com

In pullulan-collagen systems, STMP is used to crosslink the natural polysaccharide pullulan, which is then blended with collagen to form a stable, three-dimensional polymeric network. rsc.orgrsc.org This process typically occurs at an alkaline pH. rsc.org The resulting hydrogel is translucent, soft, and possesses improved mechanical stability. rsc.org These scaffolds exhibit a highly interconnected porous structure and a remarkable capacity for water absorption, with swelling ratios reaching up to 320%. rsc.orgrsc.org This high water retention is ideal for creating a moist environment conducive to wound healing. rsc.org

Research has shown that these STMP-crosslinked pullulan-collagen hydrogels are highly biocompatible, promoting cell adhesion and proliferation. rsc.org They have been observed to enhance angiogenesis and significantly accelerate wound contraction and re-epithelialization in preclinical models, making them a promising biomaterial for wound healing and skin tissue engineering applications. rsc.org

Inorganic Material Modification

Beyond its applications in organic polymer systems, this compound is a key additive for modifying the properties of inorganic materials, most notably in the construction industry.

Anti-Creep Agent in Gypsum Plasterboards

This compound is recognized as a state-of-the-art anti-creep agent for gypsum plasterboards. daneshyari.comresearchgate.net Creep is the tendency of a solid material to deform permanently under the influence of persistent mechanical stresses, a phenomenon exacerbated in gypsum products by humid environments. daneshyari.com The addition of STMP to the gypsum slurry during manufacturing counteracts this deformation, enhancing the durability and structural integrity of the final plasterboard. daneshyari.com It also helps to reduce the amount of water needed in the manufacturing process, which results in a denser and stronger board. standardchemicals.com.au

Mechanism of Deformation Counteraction

While the precise working mechanism of STMP as an anti-creep agent is not yet fully elucidated, research points to several contributing factors. daneshyari.com The primary mechanism is believed to involve the surface interaction of the trimetaphosphate with the calcium sulfate (B86663) dihydrate crystals that constitute the gypsum. daneshyari.comresearchgate.net

Two main hypotheses are proposed:

Complex Formation: STMP is thought to form a complex with the calcium ions (Ca²⁺) present on the surface of the gypsum crystals. daneshyari.com This interaction could influence the dissolution velocity of the gypsum in the presence of moisture, thereby reducing the rate of creep. daneshyari.com

Reinforcement of Crystal Contacts: Another proposed mechanism is the physical reinforcement of the contact points between the gypsum crystal needles. daneshyari.com By strengthening these inter-crystalline contact points, STMP may hinder the ability of the gypsum crystals to slip past one another under load, thus preventing macroscopic deformation. daneshyari.com

These actions collectively contribute to the enhanced mechanical stability and resistance to sagging observed in gypsum plasterboards treated with this compound. daneshyari.com

Studies on Surface Interaction with Calcium Sulfate Dihydrate Crystals

The interaction of phosphates and polyphosphates with the surface of calcium sulfate dihydrate (gypsum) crystals is a critical area of study, particularly for controlling crystallization and scaling in industrial processes. While direct studies on this compound are not extensively detailed, the behavior of other phosphates provides strong indications of its mechanism. Phosphates, in general, are known to inhibit the precipitation rate of gypsum. researchgate.net This inhibition is attributed to the adsorption of phosphate ions onto the active growth sites of the gypsum crystals. researchgate.nettandfonline.com

The mechanism follows a Langmuir isotherm model, where the additive molecules adsorb to the crystal surface, thereby blocking further addition of calcium and sulfate ions and impeding crystal growth. researchgate.nettandfonline.com The effectiveness of this inhibition varies among different phosphate compounds. Research on a range of phosphates has shown that even at very low concentrations, they can markedly reduce the rate of gypsum precipitation. researchgate.net The order of inhibition effectiveness for several phosphate compounds has been documented as: H₃PO₄ > NaH₂PO₄ > Na₂HPO₄ > HMP (hexametaphosphate) > PYP (pyrophosphate). tandfonline.com

The interaction not only slows the rate of crystallization but can also alter the morphology of the gypsum crystals. nih.gov For instance, certain impurities can cause gypsum crystals to change from their typical needle-like shape to shorter columns or blocks. nih.gov Soluble phosphorus compounds have been observed to concentrate on the surface of gypsum crystals. nih.gov This surface interaction is key to their function as crystal growth modifiers.

Table 1: Effect of Various Phosphate Additives on Gypsum (Calcium Sulfate Dihydrate) Crystallization

| Additive | Concentration | Observed Effect on Crystallization Rate | Reference |

|---|---|---|---|

| Phosphoric Acid (H₃PO₄) | 10⁻⁶ M | Marked reduction | tandfonline.com |

| Sodium Dihydrogen Phosphate (NaH₂PO₄) | 10⁻⁶ M | Marked reduction | tandfonline.com |

| Disodium (B8443419) Hydrogen Phosphate (Na₂HPO₄) | 10⁻⁶ M | Marked reduction | tandfonline.com |

| Sodium Hexametaphosphate (HMP) | 10⁻⁶ M | Marked reduction | tandfonline.com |

This table illustrates the general inhibitory effects of various phosphates on gypsum crystallization, suggesting a similar mechanism of surface adsorption for this compound.

Additive in Electrochemical Systems

The unique properties of this compound, particularly its strong electronegativity and ability to chelate metal cations, make it a candidate for use as an additive in advanced electrochemical systems.

In the realm of lithium-sulfur (Li-S) batteries, a significant challenge is the "shuttle effect," where soluble polysulfide intermediates migrate to the lithium anode, leading to capacity decay. Research has shown that this compound, after being ion-exchanged with lithium cations, can be used as an additive in a polyvinylidene fluoride (PVDF)-based gel polymer electrolyte to mitigate this issue.

Table 2: Performance of Li-S Battery with Ion-Exchanged Trimetaphosphate Additive

| Parameter | Value | Significance |

|---|---|---|

| Ionic Conductivity | 2–4 mS cm⁻¹ (17–76 °C) | High conductivity enables efficient ion transport. |

Dental Materials Research

This compound has been extensively investigated in dental applications for its ability to inhibit calculus formation and to promote the remineralization of demineralized tooth structures.

Inhibition of Dental Calculus Formation

Dental calculus, or tartar, is the mineralization of dental plaque. Polyphosphates, including this compound, are effective inhibitors of calculus formation. They function by binding to the surface of hydroxyapatite (B223615), the primary mineral component of teeth and calculus, and by chelating calcium ions present in saliva. This action prevents the formation and growth of calcium phosphate crystals, which are the building blocks of calculus. periogen.comdentalcare.com

Biomimetic Remineralization of Dentin

Biomimetic remineralization is a process that mimics natural biological processes to repair demineralized tooth tissue. This compound plays a crucial role in this area by acting as a biomimetic analog of matrix phosphoproteins, which are essential for guiding mineral deposition in natural bone and dentin formation. nih.gov

When applied to demineralized dentin, STMP can phosphorylate the exposed type I collagen matrix. nih.govnih.gov This phosphorylation introduces phosphate groups onto the collagen fibrils, creating nucleation sites that attract calcium ions and guide the controlled deposition of apatite crystals within the collagen structure. nih.gov This process, known as intrafibrillar remineralization, helps to restore the mineral content and mechanical properties of the damaged dentin. Studies have shown that a 1.5% STMP solution is effective in promoting dentin remineralization and also acts as an inhibitor of matrix metalloproteinases (MMPs), enzymes that can degrade the collagen matrix. nih.govovid.compocketdentistry.com

The phosphorylation of type I collagen is the foundational step in the STMP-mediated biomimetic remineralization of dentin. Type I collagen by itself is not capable of initiating mineralization. nih.gov STMP, a well-known phosphorylating agent in the food industry, can chemically react with hydroxyl groups on the amino acid residues of collagen under alkaline conditions. nih.gov

This reaction covalently bonds phosphate functional groups to the collagen molecules. The immobilized phosphate groups on the collagen fibrils then act as templates, electrostatically attracting calcium ions and directing the nucleation and growth of apatite nanocrystals within the gap zones of the collagen fibrils. nih.govnih.gov This process effectively mimics the function of natural phosphoproteins in biomineralization. The interaction of STMP with type I collagen not only facilitates mineralization but also induces conformational changes in the collagen structure that can prevent its enzymatic degradation by collagenases. researchgate.net

Table 3: Effect of STMP Treatment on Demineralized Dentin

| STMP Concentration | Key Finding | Reference |

|---|---|---|

| 1.5% | Complete inhibition of gelatinolytic activity (MMPs) | nih.gov |

| 1.5% | Enhanced superficial and cross-sectional hardness | ovid.comresearchgate.net |

Inhibition of Matrix Metalloproteinases (MMPs)

This compound (STMP) has demonstrated significant potential as an inhibitor of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. karger.comencyclopedia.pubmdpi.com These enzymes are zinc- and calcium-dependent endopeptidases that play a crucial role in the degradation of extracellular matrix components, including the highly cross-linked collagen found in dentin. karger.compocketdentistry.com The activation of MMPs is linked to the progression of dental caries by degrading the organic matrix of dentin after acid demineralization. pocketdentistry.com

The inhibitory action of STMP against MMPs is primarily attributed to its chelating mechanism. karger.com Due to its cyclic phosphate structure, STMP can sequester essential metallic cations like zinc (Zn²⁺) and calcium (Ca²⁺) from the environment. karger.com These metallic ions are vital for MMPs to maintain their three-dimensional structure and the functional activity of their catalytic site. karger.com By chelating these ions, STMP effectively renders the enzymes inactive, preventing the hydrolysis of the collagen matrix. karger.com This mechanism is similar to how other agents, like sodium fluoride, are proposed to inhibit MMPs. karger.com

Research has shown that the inhibitory effect of STMP on MMPs is dose-dependent. In vitro studies using zymography, a technique to detect proteolytic activity, have provided detailed insights into this relationship.

Research Findings on STMP Inhibition of MMPs

| STMP Concentration | Effect on MMP-2 Activity | Effect on MMP-9 Activity | Source |

|---|---|---|---|

| 0.5% | Partial Inhibition (96%) | Partial Inhibition (10%) | karger.com |

| 1.0% | Not specified, but inhibition observed | Not specified, but inhibition observed | pocketdentistry.comnih.gov |

| 1.5% | Complete Inhibition | Complete Inhibition | karger.comnih.govnih.gov |

| 3.5% | Complete Inhibition | Complete Inhibition | karger.comnih.gov |

As the data indicates, a 0.5% STMP solution partially inhibits the gelatinolytic activity of MMP-2 and MMP-9, with MMP-2 being more sensitive to this concentration. karger.com However, at concentrations of 1.5% and higher, STMP completely inhibits the activity of both MMP-2 and MMP-9. karger.comnih.govnih.govresearchgate.net This potent antiproteolytic action makes STMP a compound of interest for applications aimed at preserving the integrity of the dentin matrix, particularly in restorative and preventive dentistry. pocketdentistry.comnih.gov

Promotion of Hydroxyapatite Nucleation and Growth

This compound plays a significant role in promoting the formation of hydroxyapatite (HA), the primary mineral component of enamel and dentin. Its mechanism of action involves acting as a biomimetic analog of matrix phosphoproteins, which are crucial in guiding the natural process of biomineralization. nih.gov STMP has the ability to phosphorylate the collagen matrix within demineralized dentin, creating nucleation sites for the growth of apatite crystals. nih.gov

STMP's strong affinity for the hydroxyapatite surface allows it to adsorb onto enamel, where it can influence demineralization and remineralization processes. researchgate.netscielo.br It can form a protective barrier on the enamel surface, providing resistance against acid challenges and reducing mineral loss. researchgate.net Studies have shown that STMP, particularly when combined with fluoride, can precipitate a form of hydroxyapatite with low solubility, enhancing the stability of the mineral structure. researchgate.netnih.govresearchgate.net

The interaction between STMP and fluoride in promoting hydroxyapatite formation has been a subject of detailed investigation. While the combination is often beneficial, the ratio of STMP to fluoride is critical, as high concentrations of STMP can interfere with fluoride deposition on the hydroxyapatite. researchgate.netnih.gov

Effect of STMP and Fluoride on Hydroxyapatite Composition An in vitro study subjected synthetic hydroxyapatite powder to a pH-cycling process with various concentrations of STMP, with and without the presence of 100 ppm fluoride (F). The resulting precipitates were analyzed for their calcium (Ca) and phosphorus (P) content.

| Treatment Group | Resulting Ca Concentration | Resulting Ca/P Ratio | Key Finding | Source |

| 100 ppm F only | Baseline for comparison | Lower than some combined groups | Standard fluoride effect | researchgate.netnih.gov |

| 0.2% STMP + 100 ppm F | Higher than F only group | Higher than other groups | Favorable for low solubility HA | researchgate.netnih.gov |

| 0.4% STMP + 100 ppm F | Higher than F only group | Higher than other groups | Favorable for low solubility HA | researchgate.netnih.gov |

| 0.6% STMP + 100 ppm F | Higher than F only group | Lower than 0.2% and 0.4% groups | Favorable for low solubility HA | researchgate.netnih.gov |

The results indicate that STMP concentrations of 0.2%, 0.4%, and 0.6% combined with fluoride are effective in precipitating a more stable, low-solubility hydroxyapatite, as evidenced by the higher Ca/P ratio. researchgate.netnih.gov This suggests that STMP can enhance the remineralization process by not just promoting mineral deposition but also by forming a more acid-resistant mineral phase.

Role in Anti-Caries Activity

The anti-caries potential of this compound stems from its dual ability to inhibit demineralization and enhance remineralization of dental enamel. taylorandfrancis.comnih.gov Its high adsorption capacity allows it to bind to the enamel surface, modifying its permeability and facilitating the diffusion of calcium, phosphate, and fluoride ions into subsurface lesions. nih.gov This action helps to reharden enamel that has been softened by acid attack. taylorandfrancis.com

STMP has been studied extensively as a supplement to fluoride-containing products, such as toothpastes and gels. taylorandfrancis.comkarger.com Research shows that the addition of STMP to low-fluoride toothpastes can significantly boost their efficacy, achieving a protective effect comparable to that of conventional, higher-fluoride toothpastes. nih.gov For instance, an in vitro study found that adding as little as 0.25% STMP to a toothpaste with 250 ppm fluoride reduced enamel demineralization to levels similar to those seen with a standard 1100 ppm fluoride toothpaste. nih.gov The use of nano-sized STMP particles may further enhance these effects due to their increased reactivity and surface area. nih.govnih.gov

The clinical effectiveness of STMP in preventing dental caries has been confirmed in long-term studies. A three-year, double-blind clinical trial involving approximately 2,500 adolescents evaluated the efficacy of a toothpaste containing 3% STMP compared to a control toothpaste with no active anti-caries agent.

Summary of 3-Year Clinical Trial on 3% STMP Toothpaste

| Participant Group | Caries Reduction (DMFS*) | Statistical Significance | Source |

|---|---|---|---|

| All Subjects | 8% | p < 0.05 | nih.govkarger.com |

| Subjects Brushing Twice Daily | 11% | p < 0.01 | nih.govkarger.com |

*DMFS: Decayed, Missing, or Filled Surfaces

The trial concluded that regular use of a toothpaste containing 3% STMP is effective in reducing the incidence of dental caries. nih.govkarger.com The results showed a statistically significant 8% reduction in new carious lesions for the entire group, which increased to 11% among participants who reported brushing twice a day. nih.govkarger.com This evidence supports the role of STMP as a valuable agent in the prevention of dental caries.

Sodium Trimetaphosphate in Prebiotic Chemistry Research

Role in the Chemical Origins of Life Hypotheses

The central challenge in many origins of life hypotheses is explaining how simple organic monomers, such as amino acids and nucleotides, polymerized into functional macromolecules like proteins and nucleic acids in an aqueous primordial environment. nih.govfrontiersin.orgnasa.govkhanacademy.org The condensation reactions that form these polymers are thermodynamically unfavorable in water. nih.govfrontiersin.org Sodium trimetaphosphate is considered a plausible prebiotic phosphorylating agent that could have overcome this thermodynamic barrier. frontiersin.orgresearchgate.netnih.gov

Hypotheses suggest that inorganic polyphosphates like STMP could have been formed in high-temperature environments on the early Earth, such as through volcanic processes. nih.govmdpi.com Once formed, this water-soluble compound could have participated in chemical reactions in various settings, from hydrothermal vents to drying lagoons. nih.gov By activating monomers through phosphorylation, STMP provides the necessary energy to drive polymerization reactions, fitting into the broader "genes-first" and "metabolism-first" hypotheses by providing a mechanism for the formation of the necessary chemical building blocks. khanacademy.orgresearchgate.net Its ability to function in aqueous environments makes it a particularly compelling agent in scenarios depicting a "primordial soup" where life's precursors accumulated. khanacademy.orgresearchgate.net

Promotion of Biomolecule Synthesis and Phosphorylation in Prebiotic Environments

This compound is an effective phosphorylating agent for a variety of small organic molecules in aqueous solutions, a critical step for their subsequent polymerization. nih.gov Phosphorylation is a fundamental process in contemporary biology, essential for energy transfer and the activation of molecules for biochemical reactions. frontiersin.org In a prebiotic context, STMP's ability to phosphorylate compounds like amino acids, nucleosides, and simple sugars is a key area of study. frontiersin.orgnih.govgatech.edu

The cyclic structure of trimetaphosphate makes it a source of free energy that can be harnessed for condensation reactions. nih.govmdpi.com Research has shown that STMP can phosphorylate a range of biomolecules under mild conditions of pH and temperature, expanding the plausible environments for prebiotic synthesis to occur. researchgate.net This general reactivity makes it a versatile tool in experimental models of prebiotic chemistry, capable of facilitating the synthesis of not just one class of biomolecule, but potentially several, including the precursors to both proteins and nucleic acids. nih.gov

Activation of Amino Acids and Peptides in Abiotic Systems

A significant body of research has demonstrated the efficacy of this compound in activating amino acids to form peptides. researchgate.netnih.gov The condensation of amino acids into peptides is a central step in the origin of proteins. nih.gov In the absence of enzymes, this process requires an activating agent. nih.gov STMP facilitates this by phosphorylating the amino acid, creating a more reactive intermediate. mdpi.comnih.gov

The proposed mechanism often involves the nucleophilic attack of the amino group of an amino acid on the phosphorus atom of STMP. mdpi.comnih.gov This leads to the formation of an N-phosphono-amino acid or a highly active cyclic mixed anhydride (B1165640) intermediate, which is then susceptible to attack by the amino group of a second amino acid, resulting in the formation of a peptide bond. nih.govmdpi.com

Studies have shown that in the presence of STMP, peptide synthesis can occur over a much broader range of environmental conditions than without it. nih.gov For example, reactions involving glycine (B1666218) and alanine (B10760859) have been shown to produce dipeptides and even longer polymers under various temperatures and pH levels when STMP is present. nih.gov Research has also demonstrated the formation of catalytically relevant dipeptides, such as Serine-Histidine (Ser-His), in simulated hydrothermal and ice-crystal environments, suggesting that STMP could have facilitated the creation of functional peptides on the early Earth. nih.gov

| Amino Acid(s) | Key Conditions | Observed Products | Reference |

|---|---|---|---|

| Glycine | pH 7–8, 70°C or Room Temperature | Diglycine (up to 36% yield) | nih.gov |

| Glycine, Alanine | Wide range (pH 1–12, 0–100°C), drying conditions | Dipeptides (Gly-Gly, Ala-Ala, Gly-Ala, Ala-Gly), Tripeptides and longer polymers under specific conditions | nih.gov |

| Diglycine | pH ~9.5, drying conditions | Triglycine and other condensation products | mdpi.com |

| Serine, Histidine | Alkaline aqueous solution, simulated hydrothermal and ice-crystal environments | Ser-His and His-Ser dipeptides | nih.gov |

Formation of Nucleoside Triphosphates

The synthesis of nucleoside triphosphates (NTPs) is a critical prerequisite for the non-enzymatic synthesis of RNA, a central tenet of the "RNA World" hypothesis. gatech.edu NTPs are the activated monomers required for the formation of phosphodiester bonds in nucleic acids. This compound has been shown to be capable of phosphorylating nucleosides to form NTPs directly in aqueous solutions. nih.govgatech.edu

Early research reported the production of 2'-AMP and 3'-AMP by phosphorylating adenosine (B11128) with STMP in an alkaline aqueous solution. nih.gov Subsequent work demonstrated that all nucleosides are susceptible to phosphorylation by STMP at high pH and temperature. nih.gov More recent studies have explored the phosphorylation of novel nucleoside analogues, such as 3′-amino-TNA (α-L-threofuranosyl nucleic acid). Research has shown that 3'-amino-TNA can be directly phosphorylated in water under mild conditions with STMP, forming a nucleotide triphosphate in a manner not feasible for canonical nucleosides. chemrxiv.orgresearchgate.netucl.ac.uk

| Starting Nucleoside/Analogue | Key Conditions | Key Product(s) | Yield | Reference |

|---|---|---|---|---|

| Adenosine | Alkaline aqueous solution | 2'-AMP and 3'-AMP | Not specified | nih.gov |

| Thymidine | Aqueous solution | Thymidine-3'-triphosphate, Thymidine-5'-triphosphate | Not specified | gatech.edu |

| 3'-amino-TNA nucleoside | Alkaline solution (pD 12), 6 equivalents of STMP | 3'-amino-TNA nucleotide triphosphate | ~50% over 25 days | researchgate.netucl.ac.uk |

This ability to generate activated nucleotides highlights STMP's potential significance in facilitating the abiotic synthesis of the genetic polymers that underpin life.

Analytical and Characterization Methodologies in Sodium Trimetaphosphate Research

Spectroscopic Techniques

Spectroscopy is a fundamental tool in the study of STMP, providing detailed information about its molecular structure, bonding, and its effect on the structure of other molecules.

Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a highly effective technique for the analysis of phosphorus-containing compounds like sodium trimetaphosphate. mdpi.com The ³¹P nucleus has 100% natural abundance and a high gyromagnetic ratio, leading to excellent NMR sensitivity. mdpi.com

In research, the ³¹P NMR spectrum of this compound is characterized by a single, sharp peak. This observation is consistent with its cyclic structure, in which all three phosphorus atoms are chemically equivalent and exist in the same electronic environment. nih.gov This distinct singlet serves as a clear identifier for the trimetaphosphate ring structure, distinguishing it from linear polyphosphates such as sodium tripolyphosphate, which exhibits multiple peaks corresponding to different phosphorus environments. nih.gov

While pure STMP shows a single resonance, studies on its derivatives provide further insight. For instance, a nucleoside 5'-O-trimetaphosphate derivative analyzed in a pyridine (B92270) solvent showed multiple distinct chemical shifts, as detailed in the table below. nih.gov

| Phosphorus Atom | Chemical Shift (δ) in ppm | Solvent |

|---|---|---|

| δ α | -23.0 | Pyridine |

| δ β | -24.0 | Pyridine |

| δ γ | -24.6 | Pyridine |

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum displays characteristic absorption bands that correspond to the vibrations of its phosphate (B84403) groups. scielo.brlibretexts.org

Research has identified several key peaks for STMP. scielo.brlibretexts.org The vibrations associated with the P=O double bond are typically observed at higher wavenumbers, while the asymmetric and symmetric stretching of the P-O-P bridge in the cyclic structure appears at lower wavenumbers. scielo.brlibretexts.org When STMP is used to cross-link other materials, such as proteins or starches, these characteristic peaks may disappear, indicating that the trimetaphosphate ring has opened and formed new covalent bonds with the substrate. scielo.br

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 1296 | P=O Stretching |

| 1102 | P=O Stretching |

| 985 | P-O-P Asymmetric Stretching |

| 774 | P-O-P Symmetric Stretching |

Circular Dichroism (CD) spectroscopy is an analytical technique that measures the differential absorption of left- and right-circularly polarized light. researchgate.net It is a powerful method for studying the structure of chiral molecules, particularly biomolecules like proteins and nucleic acids. researchgate.net

This compound itself is an achiral molecule and therefore does not produce a CD signal. However, CD spectroscopy is a valuable tool in STMP-related research for investigating the structural changes that occur in chiral macromolecules when they are cross-linked with STMP. scielo.brukm.my For example, studies on the protein zein (B1164903) modified with STMP have used CD analysis to monitor changes in the protein's secondary and tertiary structure. scielo.brlibretexts.org By observing shifts in the CD spectrum of the protein in the far-UV (190-260 nm) and near-UV (250-320 nm) regions after reaction with STMP, researchers can quantify the impact of cross-linking on the protein's conformation. scielo.brukm.my

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition and chemical state of atoms within the top 1 to 10 nanometers of a material's surface. The analysis is based on the photoelectric effect, where X-rays irradiate a sample, causing the emission of core-level electrons whose kinetic energy is characteristic of the element and its bonding environment.

In the context of this compound research, XPS is primarily used to confirm the successful modification of a material's surface. For instance, when STMP is used to cross-link starch, XPS analysis can demonstrate that phosphate groups have been covalently bound to the hydroxyl groups of the starch molecules, evidenced by the presence of C-O-P bonds. scielo.br

While specific binding energy data for pure STMP is not widely published, analysis of related sodium polyphosphates provides reference values for the P 2p signal. For sodium tripolyphosphate, the P 2p binding energy is reported at 133.5 eV, and for sodium hexametaphosphate, it is 134.0 eV. These values are useful for identifying the presence of phosphate species on a modified surface.

Microscopic and Imaging Techniques

Microscopy provides direct visual evidence of the effect of this compound on the structure and surface of materials at a micro and nanoscale.

Scanning Electron Microscopy (SEM) is a technique that produces images of a sample by scanning the surface with a focused beam of electrons. It is widely used in STMP research to observe the morphological changes that occur in materials upon cross-linking.

Studies have shown that using STMP as a cross-linking agent can significantly alter the surface features of materials. For example, when used to modify porous starches, SEM analysis revealed the formation of more dense holes on the surfaces of the starch granules. nih.govscielo.br In other applications, such as the formation of composite scaffolds, SEM images show that STMP cross-linking can affect surface features like porosity. Research on gypsum plasterboards has also utilized SEM to study the surface interaction between trimetaphosphate and calcium sulfate (B86663) dihydrate crystals. Furthermore, when used to form complexes with polymers, SEM can reveal a change in surface texture, such as the development of a rougher surface compared to the smoother surface of the uncross-linked material.

Polarized Light Microscopy (PLM)

Polarized Light Microscopy (PLM) is an analytical technique that utilizes polarized light to investigate the optical properties of materials. It is particularly valuable for the characterization of anisotropic crystalline substances, such as this compound. In PLM, a sample is placed between two polarizing filters, a polarizer and an analyzer. The interaction of polarized light with the sample can reveal detailed information about its morphology, crystal structure, and refractive indices.

For a crystalline material like this compound, which appears as colorless or white crystals, PLM can elucidate features not visible under normal light. When viewed between crossed polarizers, crystalline this compound would exhibit birefringence, a phenomenon where the light is split into two rays that travel at different velocities and in different directions through the crystal. This results in interference colors, which are dependent on the thickness of the crystal and its specific crystallographic orientation. These colors provide a high-contrast image, allowing for detailed examination of crystal size, shape (morphology), and the presence of any impurities or different crystalline phases (polymorphs). While specific photomicrographs of this compound under PLM are not widely published in readily available literature, the technique remains a fundamental method for the initial characterization of its solid-state properties.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. These methods are crucial for understanding the thermal stability, phase transitions, and decomposition behavior of compounds like this compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to detect thermal transitions such as melting, crystallization, and glass transitions.

For this compound, DSC analysis is particularly relevant for its hydrated form, this compound hexahydrate (Na₃P₃O₉·6H₂O). The hexahydrate form is known to melt and simultaneously decompose to the anhydrous form at approximately 53 °C (127 °F) wikipedia.org. A DSC thermogram would register this transition as a distinct endothermic peak, where the area under the peak corresponds to the enthalpy of fusion and dehydration.

The anhydrous form of this compound is thermally stable over a wide temperature range. Its melting point is significantly higher, around 628 °C. A DSC analysis of anhydrous this compound would show a major endothermic peak corresponding to this melting event, provided no decomposition occurs first.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials, including the quantification of volatiles like water.

When analyzing this compound hexahydrate (Na₃P₃O₉·6H₂O), a TGA thermogram would show a significant weight loss corresponding to the removal of the six molecules of water of hydration. The theoretical mass of the anhydrous salt (Na₃P₃O₉) is approximately 305.88 g/mol , and the mass of six water molecules is approximately 108.09 g/mol . Therefore, the complete dehydration would result in a theoretical weight loss of approximately 26.1%. This weight loss would be expected to occur in a distinct step starting above the melting/decomposition temperature of 53 °C.

Following dehydration, the resulting anhydrous this compound remains stable until much higher temperatures. Studies on the thermal decomposition of sodium phosphates indicate that anhydrous this compound begins to decompose into other sodium metaphosphates at temperatures above 320 °C. A TGA curve would show a subsequent, gradual weight loss in this higher temperature region if any volatile products are formed during this decomposition.

Chromatographic Techniques

Chromatographic techniques are powerful methods for separating, identifying, and quantifying the components of a mixture. For the analysis of this compound, ion chromatography, a subset of High-Performance Liquid Chromatography, is particularly effective.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC), specifically ion chromatography (IC), is the primary method for the analysis of this compound and other polyphosphates. This technique separates ions based on their affinity for an ion-exchange resin packed in a column.

In a typical IC method for polyphosphate analysis, a sample solution is injected into the system and carried by a liquid mobile phase (eluent) through an anion-exchange column, such as a Dionex IonPac AS11 or AS16. These columns contain a stationary phase with fixed positive charges, which interact with the negatively charged phosphate anions. A gradient of an alkaline eluent, commonly sodium hydroxide (B78521) (NaOH), is used to sequentially elute the different phosphate species. Orthophosphate, pyrophosphate, and trimetaphosphate are separated based on their charge and size, with trimetaphosphate typically having a distinct retention time. Detection is commonly achieved using a suppressed conductivity detector, which provides high sensitivity for ionic species. Research has established methods with detection limits for trimetaphosphate in the range of 20 to 30 µg/L.

| Parameter | Condition/Finding | Reference |

|---|---|---|

| Technique | Ion Chromatography (IC) with Suppressed Conductivity Detection | researchgate.netsemanticscholar.org |

| Column | Dionex IonPac AS11 or IonPac AS16 Anion-Exchange Column | researchgate.netsemanticscholar.org |

| Eluent | Sodium Hydroxide (NaOH) Gradient | researchgate.net |

| Detection | Suppressed Conductivity | semanticscholar.org |

| Detection Limit | Approximately 22-30 µg/L | researchgate.netsemanticscholar.org |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used for identifying unknown compounds, determining the elemental composition of a molecule, and elucidating molecular structures. When coupled with a separation technique like HPLC (LC-MS), it provides a highly selective and sensitive analytical method.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of inorganic anions like trimetaphosphate (P₃O₉³⁻). In ESI-MS, a solution of the analyte is passed through a charged capillary, generating fine, charged droplets from which ions are liberated. The high selectivity of ESI-MS allows for the detection of different polyphosphate species, including trimetaphosphate, often without prior chromatographic separation. The trimetaphosphate anion (P₃O₉³⁻) has a theoretical mass of approximately 236.88 Da. ESI-MS can detect this species as various ions, depending on the charge state and adducts formed.

A key research finding is that under certain instrumental conditions, such as higher nozzle potentials in the mass spectrometer, fragmentation of larger polyphosphates can occur, potentially leading to the formation of trimetaphosphate ions. This must be carefully controlled to ensure accurate quantification and identification. ESI-MS offers very low detection limits for polyphosphates, estimated to be in the range of 1 to 10 ng/mL.

Rheological Characterization

Rheology, the study of the flow and deformation of matter, is a critical tool for characterizing materials modified with this compound. It provides valuable information on properties such as viscosity and viscoelasticity, which are essential for understanding the texture and stability of STMP-crosslinked systems, particularly in food and biomaterial applications.

When STMP is used to cross-link polymers like starch or proteins, it introduces phosphate bridges between the polymer chains, significantly altering their rheological behavior. Researchers utilize rheometers to perform steady and dynamic shear analyses.

Detailed Research Findings:

Starch Modification: Cross-linking starches such as potato starch and purple sweet potato starch with STMP has been shown to significantly impact their rheological properties. nih.govtandfonline.com Studies indicate that treatment with STMP can increase the peak and final viscosity of starch pastes. tandfonline.com The dynamic moduli, storage modulus (G') and loss modulus (G''), which represent the elastic and viscous components of a material, respectively, are also typically higher for STMP-cross-linked starches compared to their native counterparts. nih.govtandfonline.com For instance, in one study, the G' and G'' values for cross-linked purple sweet potato starch samples ranged from 3086.00–5507.50 Pa and 513.92–800.30 Pa, respectively. nih.gov This increase in viscoelastic properties indicates the formation of a stronger, more stable gel network. The flow behavior index of less than 1 for cross-linked starch pastes suggests they are shear-thinning fluids. nih.gov

Protein Modification: The modification of proteins like zein with STMP also leads to notable changes in rheological behavior. Research has shown that the viscosity of STMP-modified zein solutions is higher than that of natural zein and increases with an increasing shear rate. scielo.brplu.mx This modification can improve properties like shear stress, which was observed to reach 35.0025 Pa under optimal modification conditions in one study. scielo.br

Hydrogel Formation: In the formation of hydrogels, such as those based on pullulan, rheology is used to determine the gel point and characterize the strength of the resulting gel. researchgate.net Increasing the concentration of STMP, pullulan, or the catalyst (NaOH) generally leads to an increase in the cross-linking kinetics and results in a stronger gel, as evidenced by higher G' values. researchgate.net However, research suggests there is a critical STMP concentration above which the rheological properties of the gel no longer significantly change. researchgate.net

The table below summarizes the effect of STMP cross-linking on the rheological properties of various starches.

| Material | STMP Concentration (%) | Parameter | Observation | Reference |

|---|---|---|---|---|

| Purple Sweet Potato Starch | 3 - 12 | Storage Modulus (G') | Increased to 3086.00 - 5507.50 Pa | nih.gov |

| Purple Sweet Potato Starch | 3 - 12 | Loss Modulus (G'') | Increased to 513.92 - 800.30 Pa | nih.gov |

| Potato Starch | 0.0125 - 0.05 | Peak & Final Viscosity | Significantly increased | tandfonline.com |

| Potato Starch | 0.0125 - 0.05 | Consistency Index (K) | Significantly increased | tandfonline.com |

| Cassava Starch | Not Specified | Pseudoplasticity | Trend of increased pseudoplasticity | scielo.br |

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the crystalline structure of materials. In the context of STMP research, XRD is employed to determine whether the cross-linking process alters the native crystallinity of polymers like starch. The diffraction pattern provides information on the arrangement of atoms within the crystalline regions of the material.

When a beam of X-rays interacts with a crystalline sample, it is diffracted in specific directions, producing a pattern of peaks at different angles (2θ). The position and intensity of these peaks are characteristic of the material's crystal lattice structure.

Detailed Research Findings:

Starch Crystallinity: Starch granules are semi-crystalline, typically exhibiting characteristic A-type, B-type, or C-type XRD patterns depending on their botanical source. Several studies have investigated the effect of STMP cross-linking on starch crystallinity. The general consensus from this research is that the cross-linking reaction with STMP occurs primarily in the amorphous regions of the starch granule. As a result, the fundamental crystalline structure is often preserved, and the XRD pattern of the modified starch remains largely unchanged from that of the native starch. nih.gov For example, a study on purple sweet potato starch modified with varying amounts of STMP found that the X-ray diffraction pattern did not change after the modification. nih.gov

Phosphate Glasses: While not focused on polymer modification, high-energy X-ray diffraction has been used to study the structure of Ni-doped sodium metaphosphate glasses. ornl.gov This research demonstrates the capability of XRD to probe interatomic distances and coordination within phosphate-based materials, revealing details such as the average Ni-O distance and coordination number. ornl.gov

The preservation of the crystalline structure is a significant finding, as it suggests that STMP modification can enhance the functional properties of starch (such as thermal and shear resistance) without disrupting its inherent granular and crystalline nature.

Zymography for Enzyme Activity Assessment